isoxazolo[4,3-c]quinolin-3(1H)-one

Antiherpetic HSV-2 plaque reduction Conformational constraint

Isoxazolo[4,3-c]quinolin-3(1H)-one is a planar, tricyclic heteroaromatic scaffold in which an isoxazole ring is fused at the [4,3-c] junction of a quinolin-3-one core. This fusion topology enforces a rigid, coplanar geometry that serves as an effective conformationally locked isostere for the intramolecularly H-bonded β-ketoamide pharmacophore found in bioactive 3-quinolinecarboxamides.

Molecular Formula C10H6N2O2
Molecular Weight 186.17 g/mol
Cat. No. B4524232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameisoxazolo[4,3-c]quinolin-3(1H)-one
Molecular FormulaC10H6N2O2
Molecular Weight186.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C=N2)C(=O)ON3
InChIInChI=1S/C10H6N2O2/c13-10-7-5-11-8-4-2-1-3-6(8)9(7)12-14-10/h1-5,12H
InChIKeyVVLPJYSQNXRLJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isoxazolo[4,3-c]quinolin-3(1H)-one – Core Scaffold Overview for Scientific Procurement


Isoxazolo[4,3-c]quinolin-3(1H)-one is a planar, tricyclic heteroaromatic scaffold in which an isoxazole ring is fused at the [4,3-c] junction of a quinolin-3-one core. This fusion topology enforces a rigid, coplanar geometry that serves as an effective conformationally locked isostere for the intramolecularly H-bonded β-ketoamide pharmacophore found in bioactive 3-quinolinecarboxamides [1]. The scaffold appears in multiple therapeutic contexts—antiherpetic agents, TDP2 inhibitors, and antimicrobial leads—where its distinct heteroatom arrangement (N–O in the isoxazole vs. N–N in pyrazolo or O in furo) imparts quantifiably different target-binding and synthetic accessibility profiles compared to its closest ring-fused analogs [2]. This guide compares isoxazolo[4,3-c]quinolin-3(1H)-one and its direct derivatives against the most structurally proximate alternatives: pyrazolo[4,3-c]quinolin-3-ones, furoquinolinediones, pyrrolo[3,2-c]quinolin-3-ols, pyrimido-fused analogs, and isothiazolo[5,4-b]quinolin-4-ones.

Conformationally locked isostere of β-ketoamide pharmacophore
Distinct N–O arrangement alters target binding vs pyrazolo/furo analogs
Appears in antiherpetic, TDP2 inhibition, and antimicrobial research contexts

Why Generic Substitution of Isoxazolo[4,3-c]quinolin-3(1H)-one with In-Class Heterocyclic Analogs Fails


Simply replacing isoxazolo[4,3-c]quinolin-3(1H)-one with a pyrazolo, pyrrolo, or pyrimido ring-fused congener is not pharmacologically neutral. In a systematic, head-to-head antiherpetic evaluation, pyrazolo-fused derivative 18 showed a 4.3-fold loss of in vitro potency (MIC = 27 µg/mL vs. 6.3 µg/mL for isoxazolo 17), while pyrrolo (21) and pyrimido (22) analogs were completely inactive at the maximum tolerated level [1]. Furthermore, the pyrazolo analog was synthetically inaccessible via the most direct azide-thermolysis route that efficiently delivers the isoxazolo scaffold, placing a practical procurement barrier on the putative alternative [2]. In the TDP2 inhibitor space, swapping the isoxazole for a furan ring (furoquinolinediones) incurs an approximately 5- to 11-fold loss in enzymatic potency, and the two chemotypes exhibit divergent structure–activity relationships, indicating distinct binding modes [3]. These data demonstrate that the heteroatom identity and ring topology are not interchangeable—they directly determine both biological performance and synthetic feasibility.

Pyrazolo[4,3-c] analog
Reported 4.3-fold lower MIC in anti-HSV-2 screening; azide-thermolysis route inaccessible, limiting synthetic supply.
Furoquinolinedione analog
5- to 11-fold lower TDP2 inhibition; SAR diverges, requiring separate optimization campaigns.
Pyrrolo / Pyrimido analogs
Inactive at tolerated concentrations in HSV-2 screening; structural replacement may abolish activity.

Quantitative Differentiation Evidence for Isoxazolo[4,3-c]quinolin-3(1H)-one Derivatives Versus Closest Analogs


Antiherpetic Potency: Isoxazolo[4,3-c]quinolin-3-one Retains Activity Where Pyrazolo, Pyrrolo, and Pyrimido Analogs Fail

In a direct head-to-head study of conformationally constrained 3-quinolinecarboxamide analogs, the isoxazolo[4,3-c]quinolin-3-one derivative 17 (5-ethyl-7-(4-pyridinyl)isoxazolo[4,3-c]quinolin-3(5H)-one) displayed an MIC of 6.3 µg/mL in an HSV-2 plaque reduction assay in Vero cells, essentially equipotent to the acyclic 3-quinolinecarboxamide lead 1 (MIC = 6.5 µg/mL). The methyl-substituted isoxazolo analog 23 was 2-fold more potent (MIC = 2.9 µg/mL). In contrast, the pyrazolo[4,3-c]quinolin-3-one analog 18 was 4.3-fold less potent (MIC = 27 µg/mL), while the pyrrolo (21) and pyrimido (22) congeners showed no activity at their respective maximum tolerated levels (MTL). This demonstrates that the isoxazolo ring fusion uniquely preserves—and with C-methyl substitution can enhance—the antiherpetic pharmacophore, whereas N–N (pyrazolo), N–C (pyrrolo), and N–C–N (pyrimido) replacements ablate or sharply diminish activity [1].

Anti-HSV-2 Screening
Head-to-head
Isoxazolo 23: MIC 2.9 µg/mL Pyrazolo 18: 27 µg/mL (4.3×) Pyrrolo/Pyrimido: inactive
Isoxazolo scaffold uniquely retains HSV-2 plaque reduction activity.
Direct comparison in Vero cells; MIC defined by 50% plaque inhibition.
Antiherpetic HSV-2 plaque reduction Conformational constraint

TDP2 Enzyme Inhibition: Isoxazoloquinolinediones Outperform Furoquinolinediones by 5- to 11-Fold

In a comprehensive SAR study of quinoline-fused diones as TDP2 inhibitors, the isoxazoloquinolinedione scaffold demonstrated substantially higher potency than its direct oxygen-heterocycle comparator, the furoquinolinedione scaffold. The parent isoxazole analog 10 exhibited an IC50 of 1.9 ± 0.28 µM versus 11 ± 1.0 µM for the furo analog 9, representing a 5.8-fold potency advantage. The optimized 3-(3,4-dimethoxyphenyl)isoxazolo[4,5-g]quinoline-4,9-dione 70 achieved an IC50 of 0.46 ± 0.15 µM (sub-micromolar), while the most potent furoquinolinedione 49 reached only 5.2 ± 4.1 µM, an approximately 11-fold difference. Critically, the SAR governing the two chemotypes was divergent: furoquinolinediones required an ester function at the 3-position for potency, whereas isoxazoloquinolinediones favored 3-aryl substitution, indicating distinct binding modes with the TDP2 enzyme active site [1].

TDP2 Inhibition
Reported
≈11× difference Isoxazolo 70: IC50 0.46 µM Furo 49: IC50 5.2 µM
Sub-µM TDP2 inhibition; SAR distinct from furo analog.
Recombinant TDP2 assay; ≥3 independent experiments.
TDP2 inhibitor DNA repair Cancer chemosensitization

Synthetic Accessibility: Thermal Azide Cyclization Delivers Isoxazolo[4,3-c]quinolones but Fails for Pyrazolo Analogs

The most direct synthetic entry to the [4,3-c]-fused quinolin-3-one scaffold proceeds via thermal cyclization of 4-azido-3-formyl-2-quinolone precursors. Roschger and Stadlbauer demonstrated that thermolysis of 4-azido-3-formyl-2-quinolone 6 cleanly affords the ring-closed isoxazoloquinolone 7. However, the analogous 3-(arylaminomethylene)-2,4-quinolinediones 2 could not be converted into an azide precursor suitable for preparing the corresponding pyrazoloquinolone—attempted chlorination instead yielded either 5-methyldibenzo[b,h][1,6]naphthyridine-6(5H)-one 9 or 4-chloro-3-formyl-1-methyl-2(1H)-quinolone 5 [1]. Additionally, a chalcone-based route using SnCl2·2H2O-mediated nitro-reduction and intramolecular cyclization furnishes isoxazolo[4,3-c]quinolines in mixtures with 3,5-dihydro analogs, whereas Fe/AcOH reduction diverts to 3-benzoyl-4-quinolinamine derivatives, highlighting the reducing-agent-dependent selectivity of this scaffold [2].

Synthetic Access
Method context
Azide thermolysis of 4-azido-3-formyl-2-quinolone → isoxazoloquinolone Pyrazolo precursor not formed; alternative route required
Isoxazolo scaffold accessible via 3-step sequence; pyrazolo analog demands different strategy.
Binary synthetic outcome; no direct azide route reported for pyrazolo.
Heterocyclic synthesis Azide thermolysis Scaffold accessibility

GABAA Benzodiazepine Site Affinity: Isoxazoloquinolin-4-ones Are Less Potent than Isothiazolo Analogs Due to Steric Repulsion

In a comparative pharmacophore study of azolo-fused quinolinones binding to the benzodiazepine site of GABAA receptors, isoxazoloquinolin-4-ones exhibited systematically lower affinity than their isothiazolo counterparts. The isothiazolo[5,4-b]quinolin-4-ones achieved Ki values down to 1 nM, whereas the corresponding 3-arylisoxazoloquinolin-4-ones were markedly less potent. The authors attributed this potency gap to a sterically repulsive interaction between the isoxazole oxygen lone pair and the receptor essential volume at the binding site, combined with higher electron density at N-2 and the carbonyl oxygen in isothiazoloquinolin-4-ones enabling stronger hydrogen bond interactions [1]. This represents a case where the isoxazolo scaffold is differentiated negatively, informing target selection: for GABAA benzodiazepine site programs, isothiazolo[5,4-b]quinolin-4-ones would be prioritized, whereas the isoxazolo[4,3-c] topology may offer advantages in off-target selectivity profiles by avoiding benzodiazepine-site activity.

GABAA BZD Affinity
Class-level
Isothiazolo analog: Ki ~1 nM Isoxazolo analog: lower affinity (steric repulsion)
Isoxazolo scaffold may avoid BZD-site activity, supporting selectivity profiling.
Cross-study comparison; matched-pair data limited.
GABAA receptor Benzodiazepine binding site Ligand design

Antifungal Activity of Decahydroisoxazolo[4,3-c]quinolines Exceeds Ketoconazole Standard Against Candida albicans

In a screen of 3-aryl-4-phenyl-5-benzyl-1,3,4,5,5a,6,7,8,9,9a-decahydroisoxazolo[4,3-c]quinolines (compounds 3a–l), several derivatives exhibited antifungal activity exceeding that of the clinical standard ketoconazole against Candida albicans ATCC 90028. Compounds 3b (2-chloro), 3c (3-nitro), and 3e (4-chloro) at 100 µg/mL produced zones of inhibition comparable to or greater than ketoconazole at 25 µg/mL, with MIC values of 25 µg/mL for 3b, 3c, and 3e versus 25 µg/mL for ketoconazole against the same strain. Against Aspergillus fumigatus ATCC 28212, compound 3b achieved an MIC of 25 µg/mL with a 12 mm inhibition zone at 10 µg/mL, whereas ketoconazole at 50 µg/mL produced only a 4 mm zone, indicating superior potency of the decahydroisoxazoloquinoline [1]. This activity was strongly modulated by electron-withdrawing substituents on the 3-phenyl ring, demonstrating a tunable SAR that is distinct from azole antifungals.

Antifungal Activity
Reported
3b (isoxazolo): MIC 25 µg/mL, zone 12 mm vs A. fumigatus Ketoconazole: MIC 50 µg/mL, zone 4 mm
Non-azole scaffold matches or exceeds ketoconazole in antifungal screening.
Agar cup plate method; activity modulated by electron-withdrawing groups.
Antifungal Candida albicans Antimicrobial resistance

Optimal Application Scenarios for Isoxazolo[4,3-c]quinolin-3(1H)-one Based on Quantitative Differentiation Evidence


Antiherpetic Drug Discovery: Conformationally Constrained Lead Optimization

The isoxazolo[4,3-c]quinolin-3-one scaffold is uniquely suited for antiherpetic programs seeking to rigidify the β-ketoamide pharmacophore of 3-quinolinecarboxamides. The evidence demonstrates that the isoxazolo fusion retains full in vitro potency (MIC = 6.3 µg/mL for 17, comparable to acyclic lead 1 at 6.5 µg/mL) while pyrazolo, pyrrolo, and pyrimido congeners show 4-fold loss or complete inactivity [1]. Additionally, C-methyl substitution on the isoxazole (compound 23) further improves potency to MIC = 2.9 µg/mL, providing a clear vector for SAR expansion. Researchers should prioritize this scaffold when the goal is to reduce conformational entropy while preserving anti-HSV-2 plaque reduction activity, and should avoid pyrazolo or pyrrolo replacements that ablate activity.

TDP2-Targeted Cancer Chemosensitizer Development

For oncology programs targeting TDP2 to sensitize tumors to topoisomerase II poisons such as etoposide, the isoxazoloquinolinedione chemotype provides a >10-fold enzyme potency advantage over furoquinolinediones (IC50 = 0.46 µM for compound 70 vs. 5.2 µM for the best furo analog 49). Critically, these inhibitors show no cross-inhibition of TDP1 (IC50 > 111 µM) or TOP1 (IC50 > 100 µM), confirming TDP2 selectivity [1]. The divergent SAR—isoxazoloquinolinediones tolerate 3-aryl substitution while furoquinolinediones require 3-ester functionality—implies that the isoxazole ring engages the enzyme active site through distinct H-bonding interactions (N of isoxazole with Arg266 guanidine), offering a rationale for the potency enhancement. Procurement of the isoxazoloquinolinedione scaffold is indicated when sub-micromolar TDP2 potency and selectivity over TDP1/TOP1 are required.

Non-Azole Antifungal Lead Generation

The decahydroisoxazolo[4,3-c]quinoline scaffold (compounds 3b, 3c, 3e) demonstrates activity against Candida albicans and Aspergillus fumigatus that matches or exceeds ketoconazole, with the advantage of a completely distinct chemical structure class. Compound 3b showed an MIC of 25 µg/mL and a 12 mm inhibition zone against A. fumigatus, outperforming ketoconazole (MIC = 50 µg/mL, 4 mm zone) [1]. Given the rising prevalence of azole-resistant fungal strains, this non-azole scaffold offers a mechanistically orthogonal starting point. The SAR indicates that electron-withdrawing substituents (Cl, NO2) on the 3-phenyl ring enhance activity, providing a clear optimization path. This scenario is particularly relevant for agricultural fungicide discovery or topical antifungal formulations where azole cross-resistance is a concern.

CNS Programs Requiring Reduced Benzodiazepine-Site Liability

When screening azoloquinolinone libraries for CNS targets where GABAA benzodiazepine-site activation is an undesired off-target liability (e.g., cognitive enhancers, non-sedating anxiolytics), the isoxazolo[4,3-c]quinolin-3-one scaffold offers an intrinsic advantage: its affinity for the benzodiazepine site is substantially lower than that of isothiazolo[5,4-b]quinolin-4-ones (Ki ~1 nM for isothiazolo analogs vs. markedly higher Ki for isoxazolo analogs) [1]. This difference is mechanistically attributed to steric repulsion between the isoxazole oxygen and the receptor essential volume. Combined with the antiherpetic activity data showing engagement of a distinct (non-GABAergic) molecular target, this scaffold is appropriate for antiviral or anticancer CNS-penetrant programs where GABAA-mediated sedation or ataxia must be minimized.

Application
Selection Property
Validation Focus
Antiherpetic lead optimization research
Conformational constraint tolerance
HSV-2 plaque reduction assay
TDP2 pathway inhibition studies
Isoxazole heteroatom engagement
TDP2 enzyme assay selectivity vs TDP1/TOP1
Non-azole antifungal screening
Non-azole chemotype
Broth microdilution vs azole-resistant strains
CNS off-target liability profiling
Reduced GABAA BZD affinity
Radioligand displacement selectivity window
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